Physicochemical Differentiation: Consensus LogP and Calculated Solubility vs. Unsubstituted Analog
This compound exhibits a significantly higher calculated consensus logP (3.65) compared to its unsubstituted analog, 2-(1-adamantyl)-1H-pyrrole (consensus logP ~2.98), due to the additional methyl group on the pyrrole ring . This increased lipophilicity is predicted to enhance membrane permeability and potentially improve oral absorption . Correspondingly, its calculated aqueous solubility is lower (0.0315 mg/mL) than what would be expected for the more polar, unsubstituted analog, indicating a trade-off that must be considered during formulation or assay design [1].
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | Consensus LogP: 3.65; Solubility: 0.0315 mg/mL |
| Comparator Or Baseline | 2-(1-adamantyl)-1H-pyrrole (Unsubstituted analog): Consensus LogP: ~2.98 (estimated from available data); Solubility: Higher (qualitative) |
| Quantified Difference | ΔLogP ≈ +0.67; Solubility reduced by at least one order of magnitude (class-level estimate) |
| Conditions | Computational predictions based on XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP methods; ESOL method for solubility |
Why This Matters
For procurement, this quantifies a specific physicochemical advantage (higher lipophilicity) for applications requiring enhanced membrane interaction or BBB penetration, while also highlighting a potential formulation challenge (lower solubility) that may necessitate specific solubilization strategies.
- [1] Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. J. Chem. Inf. Model., 44(3), 1000-1005. View Source
